molecular formula C8H6ClN B142107 5-Chloroindole CAS No. 17422-32-1

5-Chloroindole

Cat. No.: B142107
CAS No.: 17422-32-1
M. Wt: 151.59 g/mol
InChI Key: MYTGFBZJLDLWQG-UHFFFAOYSA-N
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Description

5-Chloroindole is a halogenated derivative of indole, an important heterocyclic compound. Indole and its derivatives are widely recognized for their biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Mechanism of Action

Target of Action

5-Chloroindole primarily targets the 5-HT₃ receptor , a ligand-gated ion channel . This receptor is a prototypical member of the Cys-loop ligand-gated ion channel (LGIC) superfamily and an established therapeutic target . Indole derivatives, including this compound, bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

This compound acts as a positive allosteric modulator of the 5-HT₃ receptor . It potentiates agonist (5-HT) and particularly partial agonist-induced h5-HT₃A receptor-mediated responses . This effect of this compound is also apparent at the mouse native 5-HT₃ receptor . Radioligand-binding studies identified that this compound induced a small (≈ twofold) increase in the apparent affinity of 5-HT for the h5-HT₃A receptor .

Biochemical Pathways

This compound affects the biochemical pathways associated with the 5-HT₃ receptor. It can reactivate desensitized 5-HT₃ receptors . The modulation of this receptor function can lead to various physiological changes, as this receptor is involved in numerous biological activities .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the potentiation of responses mediated by the 5-HT₃ receptor . This can lead to various physiological effects, given the wide-ranging roles of this receptor in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of bacterial signaling, indole compounds, including halogenated indoles like this compound, have been shown to play significant roles . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloroindole can be synthesized using various methods. One common method involves the reaction of 3-chlorobenzaldehyde with an appropriate nitrogen source under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxides, while substitution reactions can produce a wide range of substituted indole derivatives .

Scientific Research Applications

5-Chloroindole has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe to study biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: this compound derivatives have shown potential as therapeutic agents for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 5-Bromoindole
  • 5-Iodoindole
  • 4-Fluoroindole
  • 7-Chloroindole

Comparison: 5-Chloroindole is unique due to the presence of a chlorine atom at the 5-position, which imparts distinct chemical and biological properties. Compared to other halogenated indoles, such as 5-Bromoindole and 5-Iodoindole, this compound often exhibits different reactivity and potency in various applications. Its specific substitution pattern makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTGFBZJLDLWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10169793
Record name 5-Chloroindole
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17422-32-1
Record name 5-Chloroindole
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Record name 5-Chloroindole
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Record name 17422-32-1
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Record name 5-Chloroindole
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Record name 5-chloroindole
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Record name 5-CHLOROINDOLE
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Synthesis routes and methods I

Procedure details

Ikan et al. [Israel J. of Chemistry, Vol. 2 (1964), p. 37-42] and Terent'ev et al. [Proc. Acad. Sci. USSR, Vol. 118 (2) (1958), p. 49-52] describe the dehydration of 5-chloro-indoline with chloranil to obtain 5-chloro-indole but due to the expense of chloranil, the process is not commercially feasible. French Pat. No. 1,576,807, DOS No. 1,770,977, Chem. Abs., Vol. 72 (1970), p. 121360n and Bader et al. [J.A.C.S., Vol. 83 (1961), p. 3319] tried to avoid this difficulty with partial success by heating indoline and its derivatives to high temperatures in the presence of palladium, platinum of Raney nickel catalysts, sometimes in the presence of a hydrogen acceptor. For example, indoline can be dehydrated at 100 to 150° C. in aromatics with a good yield of indole with hydrogen in the presence of finely divided palladium. Hunt et al. [J. Chem. Soc., (C) (1966), p. 344-345] teach reacting 5-methoxy-indoline in refluxing mesitylene in the presence of palladized carbon to obtain a 90% yield of 5-methoxy-indole.
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Synthesis routes and methods II

Procedure details

To a suspension of NaH 60% dispersion in oil (1.52 g, 38 mmol) in DMF (50 mL) at r.t. there was added, in portions, 5-chloroindole (5.0 g, 33 mol) and the mixture was stirred for 30 minutes. There was added ethyl bromoacetate (7.44 g, 44 mmol) and the mixture was stirred for a further 5 hours. H2O (200 mL) was added and the mixture was extracted with Et2O. These extracts were washed with H2O, dried over MgSO4 and evaporated to a crude oily residue. Chromatography on silica gel, eluting with 5% EtOAc in toluene, afforded the ethyl ester of the title compound contaminated with some 5-chloroindole. This mixture was dissolved in EtOH (100 mL) and 2.5N aqueous NaOH was added (50 mL). The mixture was stirred at r.t. for 2 hours, then concentrated to a small volume. This residue was partitioned between H2O and Et2O, and by acidification of the aqueous fraction with 6N aqueous HCl, the title compound precipitated. The precipitate was filtered, washed with H2O and air-dried to afford the pure title product as a cream-colored solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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